molecular formula C25H26N2O4S B2507028 3-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 954612-73-8

3-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No.: B2507028
CAS No.: 954612-73-8
M. Wt: 450.55
InChI Key: JNBPQRVSIXGBRL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide (CAS 954612-73-8) is a synthetic small molecule with a molecular formula of C25H26N2O4S and a molecular weight of 450.6 g/mol . This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the field of oxidative stress and inflammation. Its core structure, featuring a tetrahydroisoquinoline scaffold bearing a phenylsulfonyl group, is recognized as a key pharmacophore for the direct inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) . The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress and electrophilic insults. Under basal conditions, the Keap1 protein targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Inhibiting this interaction stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of a battery of cytoprotective genes encoding antioxidant and detoxifying enzymes . Tetrahydroisoquinoline derivatives, such as this compound, function as direct, non-covalent inhibitors that disrupt the binding between the Kelch domain of Keap1 and the Nrf2 protein . This mechanism offers a potential therapeutic strategy for conditions driven by oxidative damage, including chronic inflammatory diseases, neurodegenerative disorders, and cancer, without the off-target effects associated with electrophilic activators . Researchers can utilize this high-purity compound as a chemical probe to further elucidate the Keap1-Nrf2 signaling pathway and explore its therapeutic potential in various disease models. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-31-23-12-7-19(8-13-23)9-14-25(28)26-22-11-10-20-15-16-27(18-21(20)17-22)32(29,30)24-5-3-2-4-6-24/h2-8,10-13,17H,9,14-16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBPQRVSIXGBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical formula: C19H23NO5S. It features a methoxyphenyl group and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.

PropertyValue
Molecular Weight377.45 g/mol
Melting Point159-164 °C
Storage Temperature2-8 °C
Hazard ClassificationEye Irrit. 2

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The phenylsulfonyl group is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Modulation of Receptor Activity : The tetrahydroisoquinoline structure suggests possible interactions with neurotransmitter receptors, influencing neurological functions.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to protective effects against oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound exhibits cytotoxic effects against various cancer types by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
  • Mechanistic Insights : The compound's ability to modulate apoptosis-related proteins such as Bcl-2 and caspases has been documented, suggesting a pathway for its anticancer effects .

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy:

  • Animal Models : Research using rodent models of neurodegenerative diseases has indicated that the compound can reduce neuronal damage and improve cognitive functions.
  • Mechanisms : Its interaction with neurotransmitter systems may help in modulating neuroinflammation and reducing oxidative stress in neuronal cells .

Case Studies

  • Study on Cancer Cell Lines :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of tetrahydroisoquinoline exhibited significant antiproliferative activity against breast cancer cells. The study highlighted that modifications to the sulfonamide group enhanced activity .
  • Neuroprotection in Rodent Models :
    • In a recent experiment involving mice subjected to induced oxidative stress, administration of the compound resulted in improved behavioral outcomes and reduced markers of neuroinflammation .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide exhibit significant anticancer activity. For instance, derivatives of related structures have shown promising results against various cancer cell lines. The National Cancer Institute (NCI) has conducted screenings that reveal a high level of antimitotic activity against human tumor cells, with compounds displaying mean GI50/TGI values indicating effective growth inhibition at micromolar concentrations .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step organic reactions that include:

  • Formation of the tetrahydroisoquinoline scaffold.
  • Introduction of the phenylsulfonyl moiety through sulfonation reactions.
  • Final coupling with the propanamide group.

Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds.

Case Study 1: Antitumor Efficacy

A detailed study evaluated the antitumor efficacy of a related compound in vitro against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, demonstrating significant antiproliferative effects .

Case Study 2: Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship of various derivatives of tetrahydroisoquinoline compounds. Modifications to the methoxy and sulfonamide groups have been systematically studied to elucidate their impact on biological activity. These studies aim to optimize lead compounds for better efficacy and lower toxicity profiles.

Comparison with Similar Compounds

Structural Analogs and Modifications

The following table summarizes key structural analogs, their substituents, and inferred pharmacological properties based on evidence:

Compound Name Core Structure Substituents (R1, R2) Molecular Weight Key Functional Groups Potential Activity Reference
Target Compound Tetrahydroisoquinoline R1: Phenylsulfonyl; R2: 4-MeO-phenyl propanamide ~449.4 Sulfonyl, Amide, Methoxy Not explicitly stated -
ZYJ-34v (HDAC Inhibitor) Tetrahydroisoquinoline R1: Hydroxamate; R2: 4-MeO-phenyl Not provided Hydroxamate, Methoxy Antitumor (HDAC inhibition)
N-(2-(Cyclopropanecarbonyl)-...-acetamide (CAS 955642-88-3) Tetrahydroisoquinoline R1: Cyclopropanecarbonyl; R2: 4-MeO-phenyl acetamide 364.4 Cyclopropanecarbonyl, Amide Not provided
5-Cyclopropyl-N-(2-(Phenylsulfonyl)-...-isoxazole-3-carboxamide (CAS 1396862-94-4) Tetrahydroisoquinoline R1: Phenylsulfonyl; R2: Cyclopropyl isoxazole Not provided Sulfonyl, Isoxazole Kinase modulation (inferred)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Isoindoline R1: Dioxoisoindolinyl; R2: Pyridinyl sulfamoyl 493.53 Sulfamoyl, Amide Enzyme inhibition (e.g., proteases)

Key Differences and Implications

Substituent Effects on Activity
  • Phenylsulfonyl vs. Hydroxamate (ZYJ-34v): The hydroxamate group in ZYJ-34v is critical for HDAC inhibition due to its metal-chelating properties .
  • Methoxy vs. Fluorophenyl (CAS 1396781-71-7): Fluorophenyl substituents (e.g., in CAS 1396781-71-7) enhance lipophilicity and membrane permeability compared to methoxy groups, which could improve bioavailability but reduce solubility .
Physicochemical Properties
  • The target compound’s molecular weight (~449.4) is higher than cyclopropanecarbonyl analogs (e.g., 364.4 in CAS 955642-88-3), primarily due to the phenylsulfonyl group. This may influence pharmacokinetics, such as absorption and half-life .

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